molecular formula C13H8F3IN2O3 B1661578 2,3-Difluoro-N-(2-fluoro-4-iodophenyl)-5-methoxy-6-nitroaniline CAS No. 923032-72-8

2,3-Difluoro-N-(2-fluoro-4-iodophenyl)-5-methoxy-6-nitroaniline

Cat. No.: B1661578
CAS No.: 923032-72-8
M. Wt: 424.11
InChI Key: WJFSZQQCEQLSKS-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-(2-fluoro-4-iodophenyl)-5-methoxy-6-nitroaniline is a useful research compound. Its molecular formula is C13H8F3IN2O3 and its molecular weight is 424.11. The purity is usually 95%.
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Properties

CAS No.

923032-72-8

Molecular Formula

C13H8F3IN2O3

Molecular Weight

424.11

IUPAC Name

2,3-difluoro-N-(2-fluoro-4-iodophenyl)-5-methoxy-6-nitroaniline

InChI

InChI=1S/C13H8F3IN2O3/c1-22-10-5-8(15)11(16)12(13(10)19(20)21)18-9-3-2-6(17)4-7(9)14/h2-5,18H,1H3

InChI Key

WJFSZQQCEQLSKS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2)I)F)F)F

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2)I)F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of (2-fluoro-4-iodo-phenyl)-(2,3,5-trifluoro-6-nitro-phenyl)-amine (1.23 g, 3 mmol) in dry THF (25 ml) under nitrogen was cooled to −78° C. and a solution of 25% sodium methoxide (0.68 ml, 0.3 mmol) was added slowly. The reaction mixture was allowed to warm to room temperature and stirring continued for another 16 hours. TLC indicated incomplete reaction. Ethyl acetate (100 mL) was added to the reaction mixture and the organic layer was washed with water, dried over sodium sulfate and further purified by column chromatography to provide the desired compound as a yellow solid (0.6 g, 47.6%). m/z=424 [M+H]+.
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
47.6%

Synthesis routes and methods II

Procedure details

A stirred solution of (2-fluoro-4-iodo-phenyl)-(2,3,5-trifluoro-6-nitro-phenyl)-amine (1.23 gm, 3 mmol) in dry THF (25 ml) was cooled to −78° C. under nitrogen, and a solution of 25% sodium methoxide (0.68 ml, 0.3 mmol) was added slowly. The reaction mixture was allowed to warm to room temperature, and stirring was continued for another 16 hours. TLC indicated incomplete reaction. Ethyl acetate (100 ml) was added to the reaction mixture, and the mixture was washed with water. The organic layer was dried over sodium sulfate and further purified by column chromatography to provide a yellow solid (0.6 gm, yield: 47.6%).
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
47.6%

Synthesis routes and methods III

Procedure details

A mixture of sodium methoxide (32.0 g, 600 mmol) in dry THF (500 mL) at −78° C. was added to (2-fluoro-4-iodo-phenyl)-(2,3,5-trifluoro-6-nitro-phenyl)-amine (25 g, 60 mmol) and the resulting mixture was stirred at room temperature overnight. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mixture was quenched with 200 mL of water and concentrated. The concentrate was acidified with cold 2N HCl (pH=2) and extracted with ethyl acetate (200 mL×3). The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated to afford the crude product. Purification by column chromatography on silica gel (1-5% ethyl acetate in hexane) afforded 18 g of the product (70.6% yield). H1NMR (CDCl3, 300 MHz): δ 7.42 (dd, 1H), 7.34 (d, 1H), 6.9 (s, 1H), 6.64-6.54 (m, 2H), 3.92 (s, 3H). LCMS: 94.1%, m/z=422.9 (M−1). HPLC: 98.8%.
Name
sodium methoxide
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
70.6%

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